molecular formula C15H14FNO5S B4059913 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluorobenzoic acid

3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluorobenzoic acid

Cat. No. B4059913
M. Wt: 339.3 g/mol
InChI Key: HYHPOEWQYQVOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluorobenzoic acid, commonly known as EFSA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EFSA is a member of the sulfonamide family, which is a group of compounds that are widely used in medicinal chemistry and drug discovery.

Scientific Research Applications

Proton Exchange Membranes

A study involving sulfonated 4-fluorobenzophenone, which shares structural similarities with 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluorobenzoic acid, discussed its use in proton exchange membranes for fuel cells. The research explored using a sulfonated side-chain grafting unit for the synthesis of comb-shaped poly(arylene ether sulfone) copolymers, which exhibited high proton conductivity, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Antimicrobial Activity

Another study investigated sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, for their antimicrobial potency. The synthesized compounds displayed significant antimicrobial activity against various bacterial strains and fungi. This research suggests potential applications of related compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Fluorescence Effects in Biological Studies

Research into the fluorescence effects of certain derivatives, such as 2-amino-1,3,4-thiadiazoles, has implications for the use of structurally similar compounds in biological and molecular medicine. These compounds exhibited dual fluorescence effects, suggesting their potential as fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Polymer Chemistry

A study on the synthesis and application of 2-[(4-fluorophenyl)-sulfonyl]ethoxy carbonyl (Fsec) in carbohydrate chemistry highlighted the utility of related compounds in polymer chemistry. The research focused on protecting hydroxyl groups and evaluated the stability and cleavage conditions of the Fsec group, indicating potential applications in the synthesis and modification of polymers (Spjut, Qian, & Elofsson, 2010).

Protein Engineering and Biotherapeutics

A genetically encoded fluorosulfonyloxybenzoyl-l-lysine was explored for its potential in creating covalent bonds in proteins, both in vitro and in vivo. This research opens up avenues in protein engineering and biotherapeutics, particularly in targeting natural residues for proximity-enabled reactivity (Liu et al., 2021).

properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-2-22-12-6-4-11(5-7-12)17-23(20,21)14-9-10(15(18)19)3-8-13(14)16/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHPOEWQYQVOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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